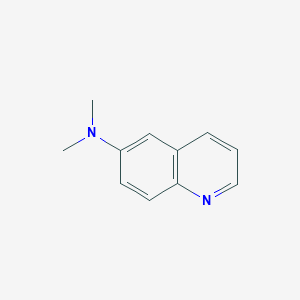

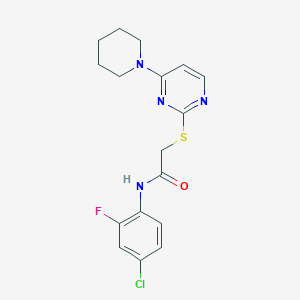

N-(2-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has gained attention due to its neuroprotective properties. In

Scientific Research Applications

Antihypertensive Research

Imidazole derivatives, notably N-(biphenylylmethyl)imidazoles, have been identified as potent, orally active antihypertensives. These compounds, through their action as angiotensin II receptor antagonists, offer significant potential for hypertension treatment. The structural feature essential for their activity is the acidic group at the 2'-position of the biphenyl, with the tetrazole ring being the most effective acidic isostere (Carini et al., 1991).

Antibacterial and Anticancer Potential

Non-symmetrically p-nitrobenzyl-substituted N-heterocyclic carbene-silver(I) complexes have shown promising antibacterial and anticancer activities. These complexes, featuring imidazole derivatives, exhibited moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. Moreover, they demonstrated significant anticancer potential against human-derived breast adenocarcinoma cells, highlighting the therapeutic applications of imidazole-carbene complexes in treating infections and cancer (Shahini et al., 2017).

Synthesis of Acid-labile Esters

Imidazole-assisted alcoholysis has been utilized in the synthesis of acid-labile esters of various nitro- and chloro-substituted phenolic carboxylic acids. This method involves the use of stable, insoluble 'active polyester' intermediates, demonstrating the role of imidazole in facilitating organic synthesis processes (Stewart, 1978).

Palladium-Catalyzed Amination

Imidazolium salts have been used as catalyst modifiers in the palladium-catalyzed amination of aryl halides with nitrogen-containing substrates. The use of imidazolium salts enhances the reaction efficiency, offering a broad scope for the synthesis of various nitrogen-containing compounds, including primary amines and N-aryl-substituted indoles (Grasa et al., 2001).

properties

IUPAC Name |

N-(2-chlorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O3/c18-14-3-1-2-4-15(14)20-17(23)16-10-21(11-19-16)9-12-5-7-13(8-6-12)22(24)25/h1-8,10-11H,9H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMVYAODHDXBCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2865965.png)

![N-(2-furylmethyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2865972.png)

![2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2865974.png)

![4-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2865976.png)

![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2865979.png)

![5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B2865983.png)